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Compound of Interest

Compound Name: 4-Dodecyne

Cat. No.: B14714105 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Dodecyne, an internal alkyne, is a hydrocarbon of interest in organic synthesis and holds

potential for various applications within the fields of medicinal chemistry and materials science.

Its linear twelve-carbon chain with a triple bond at the C-4 position provides a versatile scaffold

for a range of chemical transformations. This technical guide offers a comprehensive overview

of 4-dodecyne, including its fundamental properties, a detailed synthesis protocol, and its

application in a key synthetic workflow.

Core Data of 4-Dodecyne
IUPAC Name: 4-Dodecyne (also dodec-4-yne) CAS Number: 22058-01-1[1]

The fundamental physicochemical properties of 4-dodecyne are summarized in the table

below, providing a ready reference for experimental design and evaluation.
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Property Value Source

Molecular Formula C₁₂H₂₂ [1]

Molecular Weight 166.3031 g/mol [1]

Boiling Point 219 °C at 760 mmHg [2]

Density 0.792 g/cm³ [2]

Vapor Pressure 0.181 mmHg at 25°C [2]

Flash Point 78.3 °C [2]

Refractive Index 1.4272 (estimate) [2]

Melting Point -13.99 °C (estimate) [2]

LogP 4.15040 [2]

Exact Mass 166.172150702 [2]

Experimental Protocols
Synthesis of 4-Dodecyne
A common and effective method for the synthesis of internal alkynes such as 4-dodecyne is

the alkylation of a smaller terminal alkyne. The following protocol details the synthesis of 4-
dodecyne from 1-pentyne and 1-bromoheptane.

Reaction: CH₃(CH₂)₂C≡CH + Br(CH₂)₆CH₃ → CH₃(CH₂)₂C≡C(CH₂)₆CH₃

Materials:

1-Pentyne

1-Bromoheptane

n-Butyllithium (n-BuLi) in hexane

N,N,N',N',N'',N''-Hexamethylphosphoric triamide (HMPA)
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Tetrahydrofuran (THF), anhydrous

Hexane, anhydrous

Standard glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel,

condenser)

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

Deprotonation of 1-Pentyne: In a flame-dried, three-necked round-bottom flask equipped

with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere,

dissolve 1-pentyne in anhydrous tetrahydrofuran (THF).

Cool the solution to a suitable low temperature (e.g., -78 °C using a dry ice/acetone bath or 0

°C using an ice bath).

Slowly add a solution of n-butyllithium in hexane to the stirred solution of 1-pentyne. The n-

butyllithium acts as a strong base to deprotonate the terminal alkyne, forming the

corresponding lithium acetylide.

Alkylation: After the addition of n-butyllithium is complete, add N,N,N',N',N'',N''-

hexamethylphosphoric triamide (HMPA) to the reaction mixture. HMPA helps to break up

aggregates of the lithium acetylide, increasing its reactivity.

Add 1-bromoheptane to the reaction mixture via the dropping funnel.

Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g.,

0.5 hours or until reaction completion is confirmed by techniques like TLC or GC).

Work-up: Quench the reaction by carefully adding water or a saturated aqueous solution of

ammonium chloride.

Extract the aqueous layer with an organic solvent such as diethyl ether or hexane.

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g.,

magnesium sulfate or sodium sulfate).
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Purification: Filter off the drying agent and concentrate the organic solution under reduced

pressure to obtain the crude product.

Purify the crude 4-dodecyne by distillation under reduced pressure to yield the final product.

Note: HMPA is a known carcinogen and should be handled with appropriate safety precautions

in a well-ventilated fume hood.

Application in Synthetic Workflows
Internal alkynes like 4-dodecyne are valuable intermediates in organic synthesis. One

prominent application is in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne

cycloaddition (CuAAC) to form 1,2,3-triazoles. Although terminal alkynes are more commonly

used in this reaction, internal alkynes can also participate, leading to the formation of fully

substituted triazoles.

Below is a diagram illustrating the general experimental workflow for a CuAAC reaction, which

could be adapted for the use of 4-dodecyne.
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Caption: General workflow for a CuAAC "click" reaction.
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This workflow highlights the straightforward and high-yielding nature of click chemistry, making

it a powerful tool in drug discovery and materials science for linking molecular fragments. The

resulting triazole ring is a stable and often biologically compatible linker.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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